N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide
Description
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide is an organic compound with the molecular formula C8H5BrCl3FNO. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a trichloroacetamide group. It is used in various chemical and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl3FNO/c9-4-1-2-6(5(13)3-4)14-7(15)8(10,11)12/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORKVPOZQEPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl3FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223567 | |
| Record name | N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349612-21-1 | |
| Record name | N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349612-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The trichloroacetamide group can be reduced to form the corresponding amine.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromo and fluoro substituents on the phenyl ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-2-chloroacetamide
- N-(4-bromo-2-fluorophenyl)-2-nitrobenzenesulfonamide
- Benzamide, N-(4-fluorophenyl)-2-bromo-
Uniqueness
N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and biological activity. The combination of bromo and fluoro substituents on the phenyl ring also enhances its versatility in various chemical reactions and applications.
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